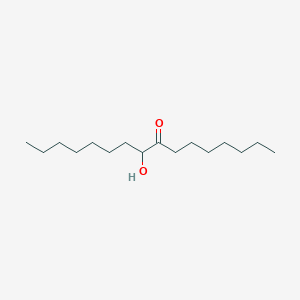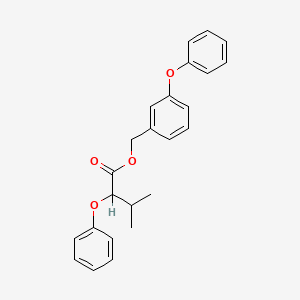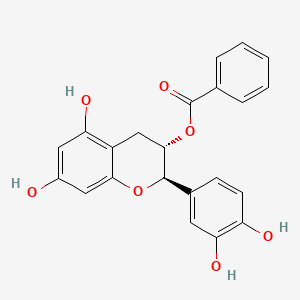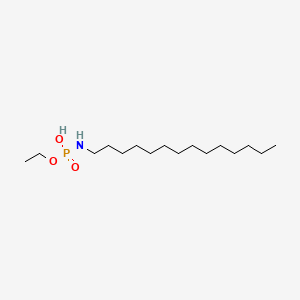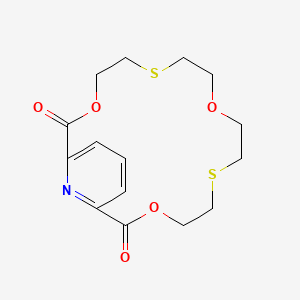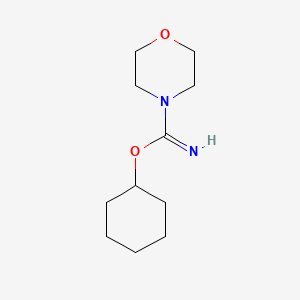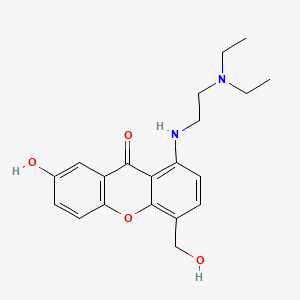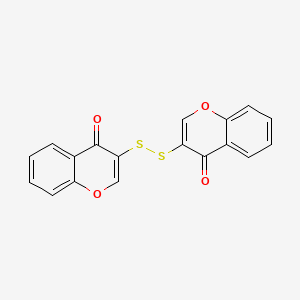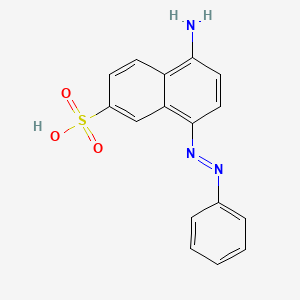
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- is an organic compound belonging to the class of naphthalene sulfonic acids. This compound is characterized by the presence of a naphthalene moiety with a sulfonic acid group at the 2-position, an amino group at either the 5- or 8-position, and a phenylazo group at the 8- or 5-position. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- typically involves the following steps:
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce 2-naphthalenesulfonic acid.
Nitration: The sulfonic acid derivative is then nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Diazotization and Coupling: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with aniline to introduce the phenylazo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group enhances solubility in aqueous media, while the amino and phenylazo groups facilitate binding to specific substrates. The compound can participate in various biochemical pathways, including electron transfer and conjugation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthylamine-7-sulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 2,7-Naphthalenedisulfonic acid
- 1,3,6-Naphthalenetrisulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and phenylazo groups allows for versatile applications in dye synthesis and other chemical processes .
Propriétés
Numéro CAS |
72150-93-7 |
|---|---|
Formule moléculaire |
C16H13N3O3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-amino-8-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O3S/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15/h1-10H,17H2,(H,20,21,22) |
Clé InChI |
GYHKIXZQDCKUPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



